An In-depth Technical Guide to the Synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
An In-depth Technical Guide to the Synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis pathway for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane (CF3OCF2CF2I), a valuable fluorinated building block. This document outlines the probable synthetic route, detailed experimental protocols derived from analogous reactions, and expected analytical data. Safety considerations for the key reagents are also addressed to ensure safe laboratory practices.
Introduction
2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is a specialized organofluorine compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the trifluoromethoxy group (OCF3) can enhance metabolic stability and lipophilicity, while the terminal iodine atom provides a reactive site for further chemical transformations, such as cross-coupling reactions. This guide details a probable synthetic approach based on the electrophilic addition to a fluorinated vinyl ether.
Synthesis Pathway
The most plausible pathway for the synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane involves the iodo-fluorination of perfluoromethyl vinyl ether (CF2=CFOCF3). This reaction proceeds via the addition of an iodine cation (I+) and a fluoride anion (F-) across the carbon-carbon double bond. A common method to achieve this is through the reaction with iodine monochloride (ICl) and hydrogen fluoride (HF), often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the iodine source.
The regioselectivity of the addition is dictated by the electronic effects of the trifluoromethoxy group, which directs the more electrophilic iodine atom to the carbon atom further from the oxygen, and the fluoride ion to the carbon atom adjacent to the oxygen.
Experimental Protocol
Reaction: Perfluoromethyl vinyl ether + Iodine Monochloride + Hydrogen Fluoride → 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Perfluoromethyl vinyl ether | CF2=CFOCF3 | 166.02 | >98% | Major chemical suppliers |
| Iodine Monochloride | ICl | 162.36 | >98% | Major chemical suppliers |
| Anhydrous Hydrogen Fluoride | HF | 20.01 | >99.9% | Major chemical suppliers |
| Boron Trifluoride (Lewis Acid Catalyst) | BF3 | 67.81 | >99% | Major chemical suppliers |
| Anhydrous Dichloromethane (Solvent) | CH2Cl2 | 84.93 | >99.8% | Major chemical suppliers |
| Sodium Bicarbonate (for washing) | NaHCO3 | 84.01 | Reagent grade | Major chemical suppliers |
| Anhydrous Magnesium Sulfate (for drying) | MgSO4 | 120.37 | Reagent grade | Major chemical suppliers |
Equipment:
-
A high-pressure reactor made of a material resistant to hydrogen fluoride (e.g., Monel or Hastelloy) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.
-
A cooling bath (e.g., dry ice/acetone).
-
Schlenk line for handling anhydrous reagents.
-
Distillation apparatus for purification.
-
Standard laboratory glassware.
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: The reactor is cooled to -78 °C using a dry ice/acetone bath. Anhydrous dichloromethane (solvent) is transferred to the reactor via cannula.
-
Addition of Reagents:
-
A solution of iodine monochloride in anhydrous dichloromethane is added to the cooled reactor.
-
Anhydrous hydrogen fluoride is carefully condensed into the reactor.
-
Boron trifluoride gas is introduced into the reactor to the desired partial pressure.
-
Perfluoromethyl vinyl ether is then slowly added to the stirred reaction mixture.
-
-
Reaction Conditions: The reactor is sealed, and the reaction mixture is allowed to slowly warm to room temperature. The reaction is then stirred at a controlled temperature (e.g., 25-50 °C) for a specified period (e.g., 12-24 hours). The pressure inside the reactor should be monitored.
-
Work-up:
-
After the reaction is complete, the reactor is cooled to 0 °C, and the excess pressure is carefully vented through a scrubber containing a sodium thiosulfate solution to neutralize unreacted ICl and HF.
-
The reaction mixture is carefully poured into a mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acids.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, then with water, and finally dried over anhydrous magnesium sulfate.
-
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane.
Safety Precautions:
-
Perfluoromethyl vinyl ether is a flammable gas and should be handled in a well-ventilated fume hood.[1][2][3][4] Avoid contact with heat, sparks, and open flames.[1][2] Personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and appropriate respirators, should be worn.[1]
-
Iodine monochloride is a corrosive and toxic substance that can cause severe burns to the skin and eyes.[5][6][7][8] It reacts violently with water.[6][7] All manipulations should be performed in a fume hood, and appropriate PPE, including gloves, safety goggles, and a face shield, must be worn.[5][6][7]
-
Anhydrous hydrogen fluoride is an extremely corrosive and toxic gas that can cause severe burns upon contact with skin, eyes, or the respiratory tract. Inhalation can be fatal. Work with HF requires specialized training and equipment, including a dedicated fume hood and appropriate PPE (HF-resistant gloves, full-face shield, and a lab coat). An HF-specific safety protocol, including the availability of calcium gluconate gel as an antidote, must be in place.
-
Boron trifluoride is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate PPE.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane. Since experimental data for the target molecule is not available, the spectroscopic data is predicted based on the analysis of structurally similar compounds.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (CF2=CFOCF3 : ICl : HF) | 1 : 1.1 : 2.0 |
| Catalyst Loading (BF3) | 5 mol% |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 25 °C |
| Reaction Time | 24 hours |
| Expected Yield | 60-80% |
Table 2: Predicted Spectroscopic Data for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane
| Spectroscopic Technique | Predicted Data |
| ¹⁹F NMR (CFCl₃ as standard) | δ (ppm): -60 to -65 (t, 3F, -OCF₃), -80 to -85 (q, 2F, -OCF₂-), -40 to -45 (t, 2F, -CF₂I) |
| ¹³C NMR | δ (ppm): ~120 (q, J ≈ 280 Hz, -OCF₃), ~115 (tq, J ≈ 260, 35 Hz, -OCF₂-), ~-10 (t, J ≈ 320 Hz, -CF₂I) |
| Mass Spectrometry (EI) | m/z: 327.89 [M]⁺, 200.99 [M-I]⁺, 166.02 [CF₃OCF=CF₂]⁺, 100.00 [CF₂=CF₂]⁺, 69.00 [CF₃]⁺ |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 1300-1100 (strong, C-F stretching), 1100-1000 (strong, C-O-C stretching) |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Synthesis pathway for 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Perfluoro(methyl vinyl ether) | C3F6O | CID 14474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. samratpharmachem.com [samratpharmachem.com]
